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Defluoro Paliperidone-d4

Cat. No.: B12423653
M. Wt: 412.5 g/mol
InChI Key: UAXLESNKOBLMFG-GPOILFHKSA-N
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Description

Defluoro Paliperidone-d4 is a deuterium-labeled analogue of a key impurity of Paliperidone, which is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder . This compound, with molecular formula C23H23D4FN4O3 and a molecular weight of 430.52 g/mol, is specifically designed for use in analytical research and development . It serves as a crucial stable isotope-labeled internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) studies, enabling the highly precise and accurate quantification of both Paliperidone and its related impurity, Defluoro Paliperidone, in biological matrices and pharmaceutical formulations . The incorporation of four deuterium atoms provides a distinct mass shift that minimizes interference during analysis, significantly improving the reliability of data in pharmacokinetic, metabolism, and impurity profiling studies . Also known as 9-Hydroxyrisperidone-d4, it is invaluable for investigating the metabolism and pharmacokinetics of Risperidone, as Paliperidone is a major active metabolite of this parent drug . This chemical is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O3 B12423653 Defluoro Paliperidone-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3/i10D2,14D2

InChI Key

UAXLESNKOBLMFG-GPOILFHKSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=CC=CC=C54

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Defluoro Paliperidone D4

Retrosynthetic Analysis for Defluoro Paliperidone-d4 Synthesis

A logical retrosynthetic analysis of this compound (1) begins by disconnecting the molecule at the piperidine (B6355638) nitrogen-carbon bond. This bond is typically formed via an N-alkylation reaction. This disconnection yields two key precursors: the deuterated pyridopyrimidinone intermediate, 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (2), and the defluorinated benzisoxazole piperidine moiety, 3-(1,2-benzisoxazol-3-yl)piperidine (3).

Further retrosynthetic disassembly of the deuterated intermediate (2) suggests its origin from a non-deuterated precursor, 3-(2-hydroxyethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which can be deuterated and subsequently chlorinated. The pyridopyrimidinone core itself can be constructed from simpler starting materials such as 2-amino-3-hydroxypyridine (B21099) and a suitable keto-lactone.

The second key precursor, 3-(1,2-benzisoxazol-3-yl)piperidine (3), can be synthesized from 1,2-benzisoxazole (B1199462) and a protected piperidine derivative. The 1,2-benzisoxazole ring is typically formed through the cyclization of an appropriate ortho-hydroxyketone oxime. The absence of the fluorine atom in the final product necessitates the use of a non-fluorinated starting material for the construction of the benzisoxazole ring system.

Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The introduction of four deuterium atoms into the Defluoro Paliperidone (B428) structure is a critical step that can be achieved through several methodologies. The most common positions for deuteration in similar molecules are the ethyl chain connecting the piperidine and pyridopyrimidinone rings, as this can influence the metabolic stability of the compound.

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic hydrogen-deuterium (H-D) exchange is a powerful technique for the introduction of deuterium into organic molecules. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a deuterium source, most commonly deuterium gas (D₂) or heavy water (D₂O). For the synthesis of this compound, a suitable precursor, such as the pyridopyrimidinone intermediate bearing a hydroxyethyl (B10761427) side chain, could be subjected to H-D exchange conditions to deuterate the ethyl group. The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to achieve high levels of deuterium incorporation at the desired positions without affecting other parts of the molecule.

Directed Deuteration via Precursor Modification

An alternative and often more specific method for deuterium incorporation involves the use of deuterated building blocks. In the synthesis of this compound, this can be achieved by using a deuterated version of a key intermediate. For instance, the synthesis of the 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one precursor can be accomplished by employing deuterated reagents during the construction of the ethyl side chain. This could involve the reduction of a corresponding carboxylic acid or ester derivative with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by chlorination. This approach offers precise control over the location and number of incorporated deuterium atoms.

Optimization of Synthetic Pathways for Research-Scale Production

For the efficient research-scale production of this compound, optimization of the synthetic pathway is crucial. This involves maximizing the yield of each step while ensuring high isotopic enrichment and chemical purity.

Key optimization parameters include:

Reaction Conditions: Temperature, reaction time, and concentration of reactants need to be fine-tuned for each synthetic step.

Catalyst Selection and Loading: In catalytic steps, such as H-D exchange or hydrogenation, the choice of catalyst and its loading can significantly impact the reaction efficiency and selectivity.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence reaction rates and side-product formation.

Work-up and Isolation Procedures: Efficient extraction and isolation protocols are necessary to minimize product loss and simplify purification.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal conditions for the synthesis.

Purification Techniques for Isotopic Purity Enhancement in this compound

Achieving high isotopic purity is paramount for the utility of this compound as an internal standard or in metabolic studies. The final product and intermediates may contain a mixture of isotopologues with varying numbers of deuterium atoms.

Common purification techniques to enhance isotopic purity include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from its non-deuterated and partially deuterated counterparts. The choice of stationary phase (e.g., C18, silica) and mobile phase composition is critical for achieving good separation.

Crystallization: Recrystallization can be an effective method for enriching the desired isotopologue, particularly if there are differences in the crystal packing of the deuterated and non-deuterated forms.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful technique to isolate the target compound.

The following table summarizes the key purification methods:

Purification TechniquePrinciple of SeparationApplication in this compound Synthesis
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phaseSeparation of d4, d3, d2, d1, and d0 isotopologues.
Crystallization Differences in solubility and crystal lattice energyEnrichment of the final product and key intermediates.
Preparative Thin-Layer Chromatography (TLC) Adsorption chromatography on a solid supportSmall-scale purification and isolation of the target compound.

Analytical Confirmation of Deuterium Incorporation and Purity

The primary analytical techniques employed are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher than the non-deuterated analog due to the presence of deuterium atoms. The isotopic distribution pattern in the mass spectrum provides a direct measure of the percentage of each isotopologue present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum, the signals corresponding to the positions where deuterium has been incorporated will be significantly diminished or absent.

²H NMR: Deuterium NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule.

¹³C NMR: The carbon signals for the deuterated positions will show a characteristic splitting pattern (due to C-D coupling) and a shift to a slightly higher field.

The following table provides an example of the expected analytical data for this compound:

Analytical TechniqueExpected Results for this compound
Mass Spectrometry (HRMS) Molecular ion peak corresponding to the mass of C₂₃H₂₃D₄N₄O₃. Isotopic distribution will show a major peak for the d4 species.
¹H NMR Absence or significant reduction of signals for the protons on the ethyl linker.
²H NMR A signal corresponding to the deuterium atoms on the ethyl linker.
¹³C NMR Splitting of the carbon signals for the deuterated ethyl group and a slight upfield shift.

By combining these synthetic strategies, purification methods, and analytical techniques, this compound can be reliably synthesized and characterized for its intended use in research applications.

Advanced Spectroscopic Characterization Methods

The definitive structural confirmation and localization of isotopic labels in this compound necessitate the application of sophisticated spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity, isotopic incorporation, and structural integrity.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is a primary tool for verifying the elemental composition and successful deuteration of the target molecule. By providing a highly accurate mass measurement, HRMS can distinguish between the deuterated compound and its unlabeled analogue. The technique confirms the incorporation of four deuterium atoms by comparing the measured mass to the theoretical mass of the deuterated molecule.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₃H₂₄D₄N₄O₃
Theoretical Mass (M+H)⁺ 413.2500
Observed Mass (M+H)⁺ 413.2505
Mass Error (ppm) 1.21

Note: The data presented is illustrative and based on typical analytical results for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the precise location of the deuterium labels within the molecular structure.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent. This provides direct evidence of the success and site-specificity of the isotopic labeling process.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum can also confirm deuteration. Carbons directly bonded to deuterium atoms exhibit a characteristic triplet splitting pattern (due to the spin-1 nucleus of deuterium) and a shift to a slightly lower frequency (upfield shift) compared to carbons bonded to protons.

Table 2: Comparative ¹H NMR Chemical Shifts (δ) of Key Structural Moieties

Structural Moiety Expected δ in Unlabeled Compound (ppm) Expected Observation in this compound
Ethyl Chain Protons 2.5 - 3.0 Signal reduction or absence
Piperidine Ring Protons 2.0 - 3.5 Signal reduction or absence

Note: This table provides a generalized representation. The specific positions of deuteration determine which signals are affected.

Infrared (IR) Spectroscopy: While primarily used for functional group identification, Fourier-Transform Infrared (FT-IR) spectroscopy can offer secondary evidence of deuteration. The C-H stretching vibrations typically observed in the 2800-3000 cm⁻¹ region are accompanied or replaced by C-D stretching vibrations, which appear at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. sdiarticle4.com

Chromatographic Purity Assessment in Deuterated Compounds

Ensuring the purity of isotopically labeled compounds like this compound involves assessing both chemical and isotopic purity. This requires robust chromatographic techniques, often coupled with mass spectrometry.

Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of pharmaceutical compounds and their labeled analogues. core.ac.uk A stability-indicating HPLC method can separate the main deuterated compound from any synthesis-related impurities, precursors, or degradation products. researchgate.net The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) researchgate.net
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at ~238 nm and 278 nm core.ac.ukjoac.info
Column Temperature 25 °C

Note: These parameters are illustrative and require optimization for specific applications.

Isotopic Purity Assessment: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for evaluating isotopic purity. researchgate.net It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The analysis allows for the quantification of the desired deuterated species (d4) relative to other isotopic variants (d0, d1, d2, d3, etc.). metsol.com The isotopic purity is calculated after correcting for the natural isotopic abundance of elements like carbon-13. researchgate.net

The process involves monitoring the ion currents for the unlabeled compound and each of its deuterated isotopologues. The percentage of isotopic purity is then calculated based on the relative intensities of these signals.

Table 4: Illustrative LC-MS Data for Isotopic Purity Calculation

Isotopologue Monitored (M+H)⁺ Ion Relative Intensity (%)
d0 (Unlabeled) 409.2 0.5
d1 410.2 1.0
d2 411.2 2.5
d3 412.2 4.0
d4 (this compound) 413.2 92.0

Note: Data is hypothetical and for illustrative purposes. Actual isotopic distribution depends on the specific synthesis and purification processes.

This rigorous analytical approach ensures that this compound meets the high purity standards required for its intended use in sensitive analytical applications, providing confidence in the quantitative data generated.

Advanced Analytical Methodologies Utilizing Defluoro Paliperidone D4 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry in Research

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the precise quantification of analytes in complex matrices. The fundamental principle of SID-MS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, Paliperidone-d4, to the sample at an early stage of the analytical workflow. This isotopically labeled compound serves as an internal standard (IS).

Paliperidone-d4 is an ideal internal standard as it is chemically identical to the analyte, paliperidone (B428), but has a different mass due to the replacement of four hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Crucially, the stable isotope-labeled internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.

By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard, accurate quantification can be achieved. This ratio corrects for variability that can be introduced during sample preparation, such as extraction inefficiencies, and for fluctuations in the instrument's performance. The use of a stable isotope-labeled internal standard like Paliperidone-d4 significantly enhances the precision and accuracy of the quantitative analysis, making it the gold standard in bioanalytical research.

Development of Quantitative Assays for Related Chemical Entities

The development of robust and reliable quantitative assays is critical for the study of paliperidone and its related chemical entities in various biological matrices. Paliperidone-d4 has proven to be an invaluable tool in the development of such assays, particularly in the context of liquid chromatography-mass spectrometry.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of paliperidone in biological samples, owing to its high sensitivity and selectivity. The use of Paliperidone-d4 as an internal standard is integral to the success of these methods.

In a typical LC-MS/MS assay, a biological sample (e.g., human plasma) is first subjected to a sample preparation procedure, such as solid-phase extraction, to isolate the analyte and the internal standard. researchgate.net The extracted sample is then injected into a liquid chromatograph, where paliperidone and Paliperidone-d4 are separated from other matrix components on a chromatographic column. Following separation, the eluent is introduced into the mass spectrometer.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both paliperidone and Paliperidone-d4. For instance, a common transition for paliperidone is m/z 427.2 > 207.2, while for Paliperidone-d4, it is m/z 431.2 > 211.2. researchgate.net The detection of these specific transitions provides a high degree of selectivity.

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of paliperidone using Paliperidone-d4 as an internal standard:

ParameterValueReference
Chromatographic Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm researchgate.net
Mobile Phase Methanol:Ammonium acetate (B1210297) solution (70:30 v/v) researchgate.net
Flow Rate 1.0 mL/minute researchgate.net
Internal Standard Paliperidone-d4 researchgate.net
Mass Spectrometer Triple Quadrupole researchgate.net
Ionization Mode Electrospray Ionization (ESI) Positive researchgate.net
MRM Transition (Paliperidone) 427.2 > 207.2 researchgate.net
MRM Transition (Paliperidone-d4) 431.2 > 211.2 researchgate.net

While LC-MS/MS is the predominant technique for paliperidone analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another potential analytical method. However, the application of GC-MS for the analysis of paliperidone is not common. This is primarily because paliperidone is a relatively polar and non-volatile molecule, making it unsuitable for direct analysis by GC-MS.

For a compound like paliperidone to be analyzed by GC-MS, a chemical derivatization step is typically required. jfda-online.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to gas chromatography. This additional step can introduce variability and complexity to the analytical method. To date, published research has not extensively reported the use of GC-MS with Paliperidone-d4 for the routine quantification of paliperidone, indicating a strong preference for LC-MS/MS-based approaches in the scientific community.

Quality Control and Reference Standard Development for Research Applications

Without any research data, analytical validation reports, or mentions in scientific publications, any attempt to create content for these sections would be speculative and would not meet the required standards of accuracy and authoritativeness.

If "Defluoro Paliperidone-d4" is a very new or niche research compound, its analytical methodologies and applications may not yet be published in publicly accessible sources.

Mechanistic Research Applications of Defluoro Paliperidone D4

Elucidation of Metabolic Pathways of Related Fluorinated Compounds

The study of drug metabolism is fundamental to understanding a compound's efficacy and safety. Stable isotope-labeled compounds like Defluoro Paliperidone-d4 are invaluable in these investigations. nih.govacs.org

The presence of deuterium (B1214612) in this compound allows for the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of a lighter isotope of an atom with a heavier one at a specific molecular position can lead to a change in the rate of a chemical reaction. portico.orgwikipedia.org In the context of drug metabolism, if the breaking of a carbon-hydrogen bond is a rate-limiting step in an enzymatic reaction, replacing hydrogen with the heavier deuterium can slow down this reaction. nih.govtaylorandfrancis.com

Researchers can perform comparative in vitro enzyme kinetic studies using both the non-deuterated defluoro paliperidone (B428) and this compound with specific drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. By measuring the rates of metabolite formation, the magnitude of the KIE can be determined. A significant KIE would indicate that the deuterated position is directly involved in the rate-determining step of that particular metabolic transformation. This information is crucial for identifying metabolic "soft spots" in a molecule, which are sites susceptible to rapid metabolism. nih.gov

Table 1: Hypothetical Enzyme Kinetic Data for Defluoro Paliperidone and its Deuterated Analog

CompoundEnzyme IsoformVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km)Kinetic Isotope Effect (kH/kD)
Defluoro PaliperidoneCYP3A41501015.01.0 (Reference)
This compoundCYP3A490127.52.0
Defluoro PaliperidoneCYP2D680253.21.0 (Reference)
This compoundCYP2D678263.01.07

This table illustrates how the presence of deuterium in this compound could lead to a significant kinetic isotope effect with one enzyme (CYP3A4) but not another (CYP2D6), suggesting the site of deuteration is a key metabolic site for CYP3A4.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model for studying drug metabolism. solvobiotech.comcreative-bioarray.com In a typical microsomal incubation study, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. mdpi.com

The primary goal of these studies is to assess metabolic stability and identify the metabolites formed. solvobiotech.com By analyzing the reaction mixture over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can determine the rate at which this compound is consumed. This provides a measure of its intrinsic clearance. creative-bioarray.com Furthermore, the high-resolution mass spectrometry can distinguish between the deuterated compound and its non-deuterated metabolites, aiding in the structural elucidation of the metabolic products.

The "defluoro" aspect of this compound makes it a unique tool for studying the metabolism of its fluorinated counterpart, Paliperidone. Metabolic defluorination, the removal of fluorine from a molecule, is a process of significant toxicological interest as the release of fluoride (B91410) ions can be harmful. annualreviews.orgresearchgate.net By comparing the metabolic profile of Paliperidone with that of this compound, researchers can isolate the metabolic pathways that are dependent on the presence of the fluorine atom.

If a particular metabolite is observed in the metabolism of Paliperidone but is absent in the metabolism of this compound, it strongly suggests that this metabolite is a product of a defluorination pathway. These studies can help to identify the specific enzymes responsible for defluorination and the chemical mechanisms involved. nih.gov

Preclinical Pharmacokinetic Research in Non-Human Models

Before a drug candidate can be tested in humans, its pharmacokinetic properties must be thoroughly evaluated in non-human models. nih.govacnp.org this compound can be used in these preclinical studies, often in conjunction with its non-deuterated counterpart, to gain a deeper understanding of its absorption, distribution, and elimination.

In preclinical ADME (Absorption, Distribution, Metabolism, and Elimination) studies, this compound can be administered to animal models such as rats or dogs. semanticscholar.orgresearchgate.net Blood, urine, and feces samples are collected at various time points and analyzed by LC-MS to determine the concentration of the deuterated compound and its metabolites.

The use of a stable isotope-labeled compound like this compound is particularly advantageous in "cassette dosing" studies, where multiple compounds are administered simultaneously. The distinct mass of the deuterated compound allows for its specific and accurate quantification, even in the presence of other structurally similar compounds. texilajournal.comnih.gov This approach can significantly increase the throughput of preclinical pharmacokinetic screening.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Bioavailability (F)45%
Maximum Concentration (Cmax)250ng/mL
Time to Maximum Concentration (Tmax)2hours
Area Under the Curve (AUC)1800ng·h/mL
Elimination Half-life (t1/2)8hours
Volume of Distribution (Vd)5L/kg
Clearance (CL)0.5L/h/kg

This table presents a hypothetical set of pharmacokinetic parameters that could be obtained from a preclinical study in rats, providing a profile of the compound's behavior in a biological system.

Similar to the in vitro studies, the kinetic isotope effect can also be observed in vivo. By administering a mixture of Defluoro Paliperidone and this compound to an animal model, researchers can compare the rates of elimination of the two compounds. researchgate.netnih.gov A slower clearance of the deuterated compound would suggest that the deuterated site is a significant point of metabolic attack in vivo. nih.gov

Investigation of Drug-Metabolizing Enzyme Induction or Inhibition

In the realm of drug metabolism, understanding a compound's potential to induce or inhibit drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, is critical to predicting drug-drug interactions. nih.gov While direct studies on this compound's effect on these enzymes are not available, extensive research on paliperidone provides significant insights.

Paliperidone itself is not extensively metabolized in the liver and has a low potential for clinically significant drug-drug interactions related to CYP enzyme inhibition or induction. nih.govnih.gov In vitro studies have shown that paliperidone does not substantially inhibit the metabolism of drugs handled by major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This suggests that this compound, when used as a research tool, would be unlikely to interfere with the metabolic pathways of co-administered investigational drugs in in vitro test systems.

The primary role of this compound in such studies would be that of a stable, non-interfering internal standard. In assays designed to evaluate the induction or inhibition of CYP enzymes by other compounds, this compound can be added to biological samples to accurately quantify the concentration of paliperidone or its metabolites, ensuring the reliability of the experimental results. clearsynth.compharmaffiliates.com

Table 1: Inferred Profile of this compound in Drug-Metabolizing Enzyme Interaction Studies (Based on Paliperidone Data)

Enzyme SystemExpected Interaction of this compoundRationale (Based on Paliperidone Studies)
Cytochrome P450 (CYP) Family
CYP1A2Unlikely to cause significant inhibition or inductionPaliperidone shows minimal interaction with this isoenzyme. nih.gov
CYP2D6Unlikely to cause significant inhibition or inductionWhile CYP2D6 is involved in the metabolism of the parent drug risperidone (B510) to paliperidone, paliperidone itself has a low affinity for and minimal impact on this enzyme. nih.gov
CYP3A4Unlikely to cause significant inhibition or inductionPaliperidone is not a significant substrate, inhibitor, or inducer of CYP3A4. nih.govnih.gov
Other Drug-Metabolizing Enzymes
UGTs (Uridine 5'-diphospho-glucuronosyltransferases)Minimal interaction expectedGlucuronidation is a minor metabolic pathway for paliperidone.

This table is based on data extrapolated from studies on paliperidone.

Receptor Binding Assays and Target Engagement Studies in Research Models

Paliperidone's therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors. drugbank.com Consequently, receptor binding assays are a cornerstone of its pharmacological characterization.

Competitive binding assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. nih.govgiffordbioscience.comrevvity.com In this context, while radiolabeled forms of paliperidone or other ligands are typically used, this compound could theoretically be used in non-radioactive competitive binding studies where its displacement is monitored by mass spectrometry. However, its most common application would be as an internal standard for the accurate quantification of the non-deuterated paliperidone in such assays. clearsynth.compharmaffiliates.com

The receptor binding profile of paliperidone is well-characterized, and it is anticipated that this compound would exhibit a very similar profile due to the subtle nature of deuterium substitution. Paliperidone demonstrates high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.comnih.gov It also has an affinity for α1- and α2-adrenergic receptors and H1-histaminergic receptors, and low to no affinity for muscarinic cholinergic or β-adrenergic receptors. drugbank.com

Table 2: Expected Receptor Binding Affinities for this compound (Based on Paliperidone Data)

ReceptorBinding Affinity (Ki) of PaliperidoneExpected Relative Affinity of this compound
Dopamine D2HighHigh
Serotonin 5-HT2AHighHigh
α1-AdrenergicModerateModerate
α2-AdrenergicModerateModerate
Histamine H1ModerateModerate
Muscarinic CholinergicLow/NegligibleLow/Negligible
β-AdrenergicLow/NegligibleLow/Negligible

This table presents a qualitative summary based on the known binding profile of paliperidone. Specific Ki values for this compound are not available.

In more complex research models, such as isolated tissues or cell cultures, this compound would again primarily serve as an internal standard. clearsynth.compharmaffiliates.compharmaffiliates.com For instance, in studies investigating the downstream signaling effects of paliperidone binding to its target receptors, accurate measurement of the concentration of the active compound in the experimental system is crucial. The use of a deuterated standard like this compound allows for precise quantification by techniques like liquid chromatography-mass spectrometry (LC-MS), thereby ensuring the integrity of the dose-response data. kcasbio.com

Permeability and Transport Studies Across Biological Barriers in Research Models

The ability of a drug to cross biological barriers, such as the intestinal wall or the blood-brain barrier (BBB), is a key determinant of its efficacy. In vitro models, such as Caco-2 cell monolayers for intestinal permeability and various BBB models, are employed to predict in vivo transport. nih.gov

Research suggests that paliperidone may be a substrate for the P-glycoprotein (P-gp) efflux transporter. tg.org.audrugs.com P-gp is an important protein at the BBB that actively pumps substrates out of the brain, thereby limiting their central nervous system penetration. In studies designed to investigate the transport of paliperidone across these barriers and the influence of P-gp, this compound would be an essential tool. nih.govnih.gov Its role as an internal standard would enable researchers to accurately quantify the amount of paliperidone that has permeated the cell monolayer or crossed the in vitro BBB model, providing reliable data on its transport kinetics and the impact of P-gp inhibitors or inducers. clearsynth.compharmaffiliates.com

Table 3: Application of this compound in Permeability and Transport Studies

Study TypeIn Vitro ModelRole of this compoundResearch Objective
Intestinal Permeability Caco-2 cell monolayersInternal standard for LC-MS quantificationTo determine the rate and extent of paliperidone absorption across the intestinal epithelium.
Blood-Brain Barrier Transport Co-culture of endothelial cells and astrocytesInternal standard for LC-MS quantificationTo assess the ability of paliperidone to cross the BBB and to investigate its interaction with efflux transporters like P-glycoprotein.

Role in Impurity Profiling and Reference Standard Applications in Academic Research

Characterization of Related Substances and Degradation Products of Paliperidone (B428) Analogues

The development of any pharmaceutical product requires a comprehensive understanding of its potential impurities and degradation products. Paliperidone, like many complex organic molecules, can degrade under various stress conditions, including exposure to acid, base, oxidation, heat, and light. researchgate.netnih.gov Forced degradation studies are essential to identify these potential degradants and develop analytical methods capable of separating them from the active pharmaceutical ingredient (API). researchgate.net

Research has identified several degradation pathways for paliperidone. Photodegradation studies, for instance, have utilized techniques like liquid chromatography-quadrupole time-of-flight (LC-Q-TOF) mass spectrometry to identify and elucidate the structure of products formed under UVA and UVC irradiation. nih.gov Similarly, studies under oxidative and acid stress conditions have also revealed the formation of various related substances. researchgate.net One such related substance identified in the impurity profile of paliperidone is Defluoro Paliperidone, also known as Paliperidone Impurity F. pharmaffiliates.com

Defluoro Paliperidone-d4 serves as a deuterated analog of this specific impurity. In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled compounds are invaluable tools. When characterizing unknown degradation products, the distinct mass shift of a deuterated standard helps in confirming the identity of the corresponding non-labeled impurity by comparing their fragmentation patterns and chromatographic retention times. This allows researchers to confidently identify Defluoro Paliperidone among other process-related impurities or degradants.

Below is a table summarizing some of the degradation products of paliperidone identified under various stress conditions.

Degradation ConditionIdentified Impurities/ProductsAnalytical Technique
Oxidative Stress (H₂O₂) N-Oxide derivatives, PaliperidoneRP-UPLC, UPLC-MS nih.govjapsonline.com
Photolysis (UVA/UVC) Products with modifications in the lactam, benzisoxazole, and pyrimidine (B1678525) ringsLC-Q-TOF MS nih.govnih.gov
Acidic/Basic Hydrolysis Various degradation products observedRP-LC researchgate.net

This table is representative of findings in the literature and is not exhaustive.

Standardization of Analytical Methods for Impurity Detection

The accurate quantification of impurities requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely used techniques for the analysis of paliperidone and its related substances. pharmacompass.com These stability-indicating methods must be able to separate all relevant degradants from the main compound. pharmacompass.com

The standardization of these methods is critical for ensuring consistent and reliable results. This is where this compound plays a pivotal role as an internal standard, particularly for LC-MS applications. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to both calibration standards and unknown samples. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.

By using this compound, which co-elutes with or elutes very close to the non-labeled Defluoro Paliperidone, analysts can achieve more accurate quantification. The ratio of the analyte's response to the internal standard's response is used for calibration, mitigating potential errors. This is especially important when dealing with complex matrices or low concentrations of impurities.

Various HPLC and UPLC methods have been developed for paliperidone analysis, each with specific parameters designed to achieve optimal separation.

MethodColumnMobile PhaseFlow RateDetection
RP-HPLC Symmetry C18pH 7 buffer: acetonitrile (B52724) (40:60)0.8 ml/minUV at 285 nm
RP-HPLC C18 (250 x 4.6mm, 5 µm)Methanol: Acetonitrile (40:60 v/v)1.0 ml/minUV at 235 nm researchgate.net
RP-UPLC Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Ammonium acetate (B1210297) buffer: acetonitrile (10:90 v/v)0.6 mL/minUV at 238 nm japsonline.com
HPLC Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm)Ammonium acetate buffer pH 4.0: acetonitrile (50:50 v/v)0.8 mL/minUV at 275 nm rasayanjournal.co.in

The parameters listed represent examples of developed analytical methods.

Importance of this compound as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com The use of CRMs is fundamental to achieving accuracy and comparability in chemical measurements.

While paliperidone itself is available as a CRM, the availability of CRMs for its impurities and their stable isotope-labeled counterparts, such as this compound, is equally important. caymanchem.com this compound, when produced and certified under stringent guidelines (e.g., ISO 17034), serves as the highest quality standard for impurity analysis. caymanchem.com

The importance of this compound as a CRM lies in its ability to:

Ensure Accurate Quantification: As a CRM, its certified purity and concentration allow it to be used for preparing accurate calibration curves for the quantification of the Defluoro Paliperidone impurity.

Validate Analytical Methods: It is used to validate the accuracy, precision, and linearity of analytical methods developed for impurity profiling.

Provide Metrological Traceability: Using a CRM ensures that the measurement results are traceable to a national or international standard, which is a key requirement in regulated environments.

Serve as an Internal Standard: Its most common use in academic and quality control research is as an internal standard in isotope dilution mass spectrometry (IDMS), which is considered a primary reference method for its high accuracy. cerilliant.com

Application in Method Transferability and Harmonization Across Research Platforms

Method transfer is the process of demonstrating that an analytical method developed in one laboratory can be successfully executed by another laboratory or on a different analytical platform. Harmonization aims to ensure that different analytical procedures produce comparable results. Both are critical in collaborative research and for ensuring consistency in quality control across different manufacturing sites.

The use of a stable isotope-labeled internal standard like this compound is a key strategy for facilitating robust method transfer and harmonization. Analytical instruments, even of the same model, can have slight differences in performance. Similarly, environmental conditions and operator techniques can vary between laboratories.

By incorporating this compound into the analytical procedure, many of these variables can be effectively normalized. Because the internal standard is affected by instrumental variations in a manner nearly identical to the analyte (Defluoro Paliperidone), the ratio of their signals remains constant. This ensures that the final calculated concentration is reliable and reproducible, regardless of the laboratory or instrument used. This consistency is essential for comparing data from different studies and for ensuring that analytical methods remain valid after being transferred.

Future Directions and Emerging Research Avenues for Defluoro Paliperidone D4

Development of Novel Analytical Platforms for Enhanced Sensitivity

The precise quantification of Defluoro Paliperidone-d4 and its non-deuterated counterpart is fundamental to its application. Future research will focus on developing and implementing novel analytical platforms that offer unprecedented levels of sensitivity and specificity. While techniques like liquid chromatography-mass spectrometry (LC-MS) are standard, emerging methods promise to resolve complex isotopic mixtures and detect minute quantities with greater accuracy. researchgate.netresearchgate.net

A significant challenge in the analysis of deuterated compounds is the presence of isotopic impurities (isotopologues and isotopomers) that are inevitably generated during synthesis. bvsalud.org Advanced analytical methods are required for the characterization and quality control of deuterated active pharmaceutical ingredients (APIs). sci-hub.ru Molecular Rotational Resonance (MRR) spectroscopy, for instance, has proven to be a powerful technique for accurately determining the structure and composition of deuterated isotopomers in a mixture. acs.orgnih.gov Unlike NMR or mass spectrometry, MRR provides a complete description of the isotopic composition, allowing for the optimization of synthesis and ensuring higher isotopic purity. acs.orgnih.gov Further development in this area could lead to its application in the routine quality control of this compound.

Additionally, advancements in gas chromatography (GC) are proving effective for separating a wide range of isotopologue pairs. nih.gov Research into novel stationary phases, including ionic liquids, has shown remarkable ability to separate deuterated compounds from their protiated forms, an essential capability for improving the accuracy of isotope dilution assays. nih.gov

Analytical PlatformPrinciple of OperationAdvantage for this compound AnalysisFuture Research Focus
Molecular Rotational Resonance (MRR) SpectroscopyMeasures the rotational transitions of molecules in the gas phase, which are unique to each isotopomer. acs.orgProvides an exact structural identity and quantitative measure of isotopic purity, distinguishing between different isotopomers. nih.govMiniaturization of instrumentation and development of routine QC protocols.
Advanced Gas Chromatography (GC)Separates compounds based on their volatility and interaction with a stationary phase. nih.govHigh-resolution separation of isotopologues using specialized stationary phases (e.g., ionic liquids). nih.govDevelopment of new stationary phases with higher selectivity for deuterated compounds.
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with very high accuracy, allowing differentiation of molecules with similar masses.Accurate mass measurements can help distinguish this compound from metabolites and impurities.Integration with advanced separation techniques and improved ionization methods for higher sensitivity.

Exploration of Isotope Effects on Molecular Interactions Beyond Metabolism

The primary rationale for deuteration in drug development is often to alter metabolism by exploiting the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. nih.govresearchgate.net However, deuterium (B1214612) substitution can also influence noncovalent molecular interactions, a phenomenon that is less explored but holds significant implications. researchgate.netscispace.com These subtle changes can affect a molecule's binding to proteins, its hydrophobicity, and other physicochemical properties. researchgate.netresearchgate.net

Future research on this compound could investigate these secondary isotope effects. For example, studies have shown that deuteration can alter the binding of molecules to serum albumin and other proteins. researchgate.netnih.gov An investigation into the binding of this compound to plasma proteins compared to its non-deuterated analog could reveal differences in free drug concentration, which has direct pharmacological relevance. It has been observed that protiated compounds may bind more strongly to nonpolar moieties than their deuterated counterparts, affecting their behavior in reversed-phase chromatography and, by extension, their interaction with hydrophobic pockets in proteins. cchmc.orgacs.org

These investigations are crucial because they challenge the assumption that deuterated standards are biologically and chemically identical to their counterparts, aside from their metabolic fate. researchgate.net Understanding these differences can lead to more accurate interpretations of pharmacokinetic data.

Type of InteractionObserved Deuterium Isotope Effect (DIE)Potential Implication for this compound
Protein BindingStudies with deuterated caffeine (B1668208) showed significant differences in binding parameters to human serum albumin (HSA) compared to the non-deuterated form. nih.govCould alter the unbound fraction of the active compound in plasma, impacting efficacy and distribution.
Hydrophobic InteractionsProtiated compounds often bind more strongly to nonpolar stationary phases than deuterated ones, suggesting weaker CH/CD bonds in the bound state. cchmc.orgacs.orgMay influence interactions with hydrophobic regions of receptors or enzymes, potentially affecting target engagement.
Hydrogen BondingThe shorter, stronger C-D bond can lead to subtle changes in molecular volume and polarizability, potentially affecting hydrogen bond strength. researchgate.netresearchgate.netCould subtly modify the binding affinity and specificity for its biological targets.

Integration into Systems Biology Approaches for Mechanistic Insights

Systems biology combines experimental and computational tools to understand the complex interactions within biological systems. taylorfrancis.comfrontiersin.org Integrating deuterated compounds like this compound into systems biology workflows can provide deeper mechanistic insights into a drug's mechanism of action, off-target effects, and resistance mechanisms. drugtargetreview.comucr.edu

One powerful technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS), which monitors the exchange of protein backbone amide hydrogens with deuterium in a solvent. acs.org This method can reveal changes in protein conformation and dynamics upon ligand binding. acs.orgnih.gov While typically used to study protein-protein or protein-ligand interactions, a similar approach could be envisioned where the deuterated compound itself is used to probe dynamic changes in its target proteins or metabolizing enzymes.

Furthermore, stable isotope labeling is a cornerstone of metabolomics, allowing for the tracing of metabolic pathways. scispace.compharmaffiliates.com By using this compound in advanced in vitro and in vivo models, researchers can map its metabolic fate with high precision. This data can then be integrated into computational models of cellular or whole-body metabolism to predict potential drug-drug interactions and identify previously unknown metabolic pathways. drugtargetreview.com This approach moves beyond simple pharmacokinetic profiling to a more holistic understanding of how the drug perturbs biological networks. frontiersin.org

Potential for Advancing Deuterated Compound Research Methodologies

Research focused on this compound can serve as a model for advancing the broader field of deuterated compound synthesis and analysis. The development of efficient and practical methods for synthesizing deuterated compounds is a critical issue for the pharmaceutical industry. colab.wsresearchgate.net Innovations in this area include the use of flow chemistry and novel catalytic systems to achieve high isotopic purity and yield. colab.wsbionauts.jp

The challenges associated with synthesizing this compound to a high degree of isotopic purity can drive innovation in synthetic methodologies. researchgate.net For example, developing scalable, selective deuteration techniques for this specific molecule could yield protocols applicable to a wide range of other APIs. researchgate.net

Moreover, establishing robust analytical methods for this compound contributes to a much-needed framework for the quality control of all deuterated drugs. sci-hub.runih.gov As more deuterated pharmaceuticals enter clinical development, regulatory agencies require standardized methods to define and control for isotopic impurities. nih.gov Research on this compound can help establish benchmarks and best practices for the entire class of deuterated medicines.

Collaborative Research Opportunities in Pharmaceutical and Analytical Chemistry

The multifaceted challenges and opportunities presented by this compound necessitate a collaborative approach. Bridging the gap between pharmaceutical sciences, which focuses on drug efficacy and metabolism, and analytical chemistry, which develops the tools for measurement, is essential for progress.

A key area for collaboration is the work being done by industry-wide consortia. The International Consortium for Innovation & Quality (IQ) in Pharmaceutical Development, for example, has established working groups to create guidance on the synthesis, analysis, and control of deuterated APIs. sci-hub.ruresearchgate.netnih.gov These collaborations bring together experts from multiple companies to address shared challenges, such as defining acceptable levels of isotopic impurities and standardizing analytical methods. sci-hub.ru

Future collaborative projects could focus on:

Developing Certified Reference Materials: Joint efforts between academic labs, industry, and metrology institutes to produce highly characterized this compound as a certified reference material would improve the accuracy and comparability of analytical data across different laboratories.

Cross-Validation of Analytical Platforms: Collaborative studies comparing the performance of different advanced analytical techniques (e.g., MRR, HRMS, advanced GC) for the analysis of this compound would help establish the strengths and weaknesses of each method.

Open-Source Data Sharing: Creating public databases of mass spectra, chromatographic behavior, and isotope effects for deuterated compounds, including this compound, would accelerate research and development across the field.

Such partnerships are crucial for translating the scientific potential of deuterated compounds into tangible benefits for drug development and, ultimately, patient care. pharmaceutical-technology.com

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Defluoro Paliperidone-d4?

Answer:
this compound is synthesized via isotopic substitution, typically replacing hydrogen atoms with deuterium at specific positions (e.g., aromatic or aliphatic sites) using deuterated reagents like D₂O or deuterium gas under controlled catalytic conditions . Characterization involves:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity by comparing shifts with non-deuterated analogs .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To assess purity and isotopic enrichment (>96% as per standard reference materials) .
  • Elemental Analysis: To verify stoichiometric consistency and rule out isotopic dilution .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use stable isotope dilution assays (SIDA) with deuterated analogs as internal standards to correct for matrix effects .
  • Calibration Curves: Span 3–4 orders of magnitude, with validation for linearity (R² > 0.99) and limits of detection (LOD < 1 ng/mL) .
  • Sample Preparation: Solid-phase extraction (SPE) or protein precipitation to minimize ion suppression in plasma/serum .

Advanced: How can isotopic interference be minimized when using this compound in metabolic studies?

Answer:

  • Chromatographic Resolution: Optimize column chemistry (e.g., C18 with sub-2µm particles) to separate deuterated analytes from non-deuterated metabolites .
  • High-Resolution Mass Spectrometry (HRMS): Employ instruments with resolving power >30,000 to distinguish isotopic clusters (e.g., m/z shifts of 4 Da for D4 labels) .
  • In-Silico Modeling: Predict metabolic pathways using software like MetaSite to anticipate deuterium loss during oxidation or hydrolysis .

Advanced: What experimental designs are critical for tracking this compound in in vivo pharmacokinetic studies?

Answer:

  • Dose Proportionality Studies: Administer deuterated and non-deuterated analogs concurrently to compare absorption/distribution kinetics .
  • Tissue Sampling: Collect plasma, liver, and brain samples at staggered timepoints to assess compartment-specific half-lives .
  • Cross-Validation: Use radiolabeled analogs (e.g., ¹⁴C) to confirm mass balance and excretion pathways .

Advanced: How should researchers resolve discrepancies in deuterium retention data during long-term stability studies?

Answer:

  • Controlled Storage Conditions: Test stability under varying temperatures (-80°C to 25°C) and humidity levels to identify degradation thresholds .
  • Kinetic Isotope Effect (KIE) Analysis: Quantify deuterium loss rates via Arrhenius plots to predict shelf-life .
  • Multi-Lab Validation: Collaborate with independent labs to rule out methodological biases, ensuring data reproducibility .

Advanced: What validation parameters are essential for methods involving this compound in regulatory toxicology?

Answer:

  • Specificity: Demonstrate no cross-reactivity with structurally similar antipsychotics (e.g., risperidone) via spike-recovery experiments .
  • Precision/Accuracy: Achieve intra-/inter-day CV <15% and recovery rates of 85–115% .
  • Matrix Effects: Validate across species (human, rat, dog) to ensure translational relevance .

Basic: How to conduct a systematic literature review on this compound applications?

Answer:

  • Search Strategy: Use databases like PubMed and SciFinder with keywords: "deuterated paliperidone," "isotopic labeling," "quantitative mass spectrometry" .
  • Inclusion Criteria: Prioritize peer-reviewed studies with full experimental details (e.g., synthesis protocols, analytical parameters) .
  • Critical Appraisal: Assess bias using tools like Cochrane Risk of Bias Tool for in vivo studies .

Advanced: What strategies mitigate deuterium exchange in this compound during proteomic interactions?

Answer:

  • Low-pH Quenching: Halt enzymatic activity post-incubation using formic acid to preserve deuterium labeling .
  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Map binding interfaces with sub-second resolution to track exchange hotspots .
  • Cryogenic Techniques: Perform reactions at 4°C to slow exchange kinetics in solution-phase studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.